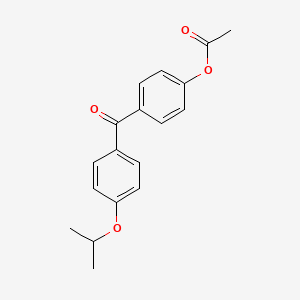

4-Acetoxy-4'-isopropoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-propan-2-yloxybenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-12(2)21-16-8-4-14(5-9-16)18(20)15-6-10-17(11-7-15)22-13(3)19/h4-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQLCPYHKYSZKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641710 | |

| Record name | 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-68-0 | |

| Record name | Methanone, [4-(acetyloxy)phenyl][4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{4-[(Propan-2-yl)oxy]benzoyl}phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Acetoxy 4 Isopropoxybenzophenone

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of 4-acetoxy-4'-isopropoxybenzophenone begins with the disconnection of the ester and ether linkages, which are generally more straightforward to form than carbon-carbon bonds. The primary disconnections are:

C(acyl)-O bond disconnection: This retrosynthetic step breaks the ester linkage, leading to 4-hydroxy-4'-isopropoxybenzophenone and an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride).

C(aryl)-O bond disconnection: The ether linkage can be disconnected via a Williamson ether synthesis approach, suggesting 4,4'-dihydroxybenzophenone (B132225) and an isopropyl halide as precursors.

C-C bond disconnection of the benzophenone (B1666685) core: The central carbonyl-aryl bond can be disconnected through a Friedel-Crafts acylation strategy. This leads to two possible precursor pairs:

4-Isopropoxybenzoyl chloride and anisole (B1667542) (followed by demethylation and acetylation).

4-Acetoxybenzoyl chloride and isopropoxybenzene (B1215980).

The selection of precursors is critical and often dictated by the commercial availability, cost, and reactivity of the starting materials. For instance, starting from phenol (B47542) and p-chlorobenzoyl chloride to first form 4-chloro-4'-hydroxybenzophenone (B194592) is a viable route. ijraset.com The subsequent etherification and acetylation steps would then be performed. Another approach involves the Fries rearrangement of phenyl p-chlorobenzoate. masterorganicchemistry.com

Multi-Step Synthesis Pathways and Optimization Techniques

Based on the retrosynthetic analysis, a plausible multi-step synthesis pathway for this compound can be designed. A common route involves the initial synthesis of a substituted benzophenone, followed by the introduction of the remaining functional groups.

Esterification Protocols for Acetoxy Group Introduction

The final step in the synthesis is often the introduction of the acetoxy group via esterification of the corresponding phenol. While direct esterification with carboxylic acids is possible for some phenols, the reaction with acyl chlorides or anhydrides is generally more efficient for aryl substrates. gordon.edu

Table 1: Comparison of Esterification Methods for Phenols

| Method | Reagent | Catalyst | Conditions | Yield | Reference |

| Acyl Chloride | Acetyl chloride | Base (e.g., pyridine (B92270), triethylamine) | Room temperature or gentle heating | Good to excellent | sciepub.com |

| Acid Anhydride | Acetic anhydride | Acid or base catalyst | Heating | Good to excellent | sciepub.com |

| Biocatalytic | Vinyl acetate (B1210297) | Immobilized lipase (B570770) (e.g., Candida antarctica lipase B) | Mild temperature, organic solvent | Variable, can be high | mdpi.com |

Optimization of this step involves selecting the appropriate acetylating agent and catalyst. For sterically hindered phenols, more reactive acylating agents or stronger catalysts may be necessary. The use of a base like pyridine or triethylamine (B128534) not only catalyzes the reaction but also neutralizes the HCl byproduct when using acetyl chloride. sciepub.com

Etherification Strategies for Isopropoxy Group Incorporation

The Williamson ether synthesis is a classic and widely used method for forming the isopropoxy ether linkage. masterorganicchemistry.comwikipedia.orgbyjus.comlibretexts.orgkhanacademy.org This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide.

A key intermediate, 4-hydroxy-4'-isopropoxybenzophenone, can be synthesized via the etherification of 4,4'-dihydroxybenzophenone with an isopropyl halide. The reaction is typically carried out in the presence of a base to deprotonate the phenol.

Table 2: Conditions for Williamson Ether Synthesis of Aryl Ethers

| Base | Alkylating Agent | Solvent | Conditions | Yield | Reference |

| K₂CO₃ | Isopropyl bromide | Acetone, DMF | Reflux | Good | byjus.com |

| NaOH | Isopropyl chloride | Water/Organic (Phase Transfer) | Heating | Good to excellent | acs.orgacs.org |

| NaH | Isopropyl iodide | Anhydrous THF, DMF | Room temperature to heating | High | masterorganicchemistry.com |

To improve the efficiency and overcome phase-solubility issues, phase transfer catalysis (PTC) is a highly effective technique. byjus.comacs.orgacs.org Catalysts such as tetrabutylammonium (B224687) bromide can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs, often leading to higher yields and milder reaction conditions. wikipedia.org

Carbon-Carbon Bond Formation for Benzophenone Core Assembly

The Friedel-Crafts acylation is the cornerstone for constructing the benzophenone core. chemistrysteps.comchemguide.co.ukmasterorganicchemistry.comyoutube.comkhanacademy.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

One synthetic route could involve the acylation of isopropoxybenzene with 4-acetoxybenzoyl chloride. The isopropoxy group is an ortho-, para-directing activator, favoring the formation of the desired 4,4'-substituted product.

Table 3: Catalysts and Conditions for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Solvent | Conditions | Selectivity | Reference |

| AlCl₃ | Acyl chloride | Dichloromethane, nitrobenzene (B124822) | 0°C to reflux | Generally good for para-substitution | chemguide.co.ukyoutube.com |

| FeCl₃ | Acyl chloride | Dichloromethane | Room temperature to reflux | Good | beilstein-journals.org |

| Zeolites (e.g., H-BEA) | Acyl chloride/anhydride | Various | High temperature | High para-selectivity | researchgate.net |

| Ionic Liquids (e.g., [bmim][BF₄]) | Acyl chloride | Ionic Liquid | Room temperature to heating | High para-selectivity | liv.ac.uk |

A significant challenge in Friedel-Crafts acylation is the potential for side reactions and the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts like aluminum chloride. researchgate.net Optimization often involves careful control of temperature and the molar ratio of reactants and catalyst to maximize the yield of the desired isomer.

Catalytic Systems and Reaction Condition Fine-Tuning

The choice of catalyst is paramount in each synthetic step. For the Friedel-Crafts acylation, while AlCl₃ is traditional, modern approaches utilize milder and more selective catalysts. chemguide.co.ukyoutube.com Fine-tuning involves adjusting the catalyst loading, temperature, and reaction time to optimize yield and regioselectivity. For instance, lower temperatures often favor the para-substituted product.

In the Williamson ether synthesis, the selection of the base and solvent system is crucial. wikipedia.orgbyjus.com Stronger bases like NaH require anhydrous conditions, while weaker bases like K₂CO₃ can be used in polar aprotic solvents. Phase transfer catalysts offer a robust alternative, allowing for the use of aqueous bases and simplifying the reaction setup. acs.orgacs.org

For the final esterification, enzymatic catalysts are gaining attention. Lipases can offer high selectivity under mild conditions, avoiding the need for harsh reagents and simplifying product purification. mdpi.com The optimization of biocatalytic reactions involves screening different enzymes, controlling the water content, and selecting an appropriate organic solvent.

Exploration of Green Chemistry Principles in Synthesis Design

The synthesis of this compound can be made more environmentally benign by incorporating principles of green chemistry.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, using an acid anhydride for acylation can be more atom-economical than using an acyl chloride, as the byproduct is a carboxylic acid which can potentially be recovered.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives. The use of ionic liquids as both solvent and catalyst in Friedel-Crafts acylation is a prime example, as they are non-volatile and can often be recycled. liv.ac.uktandfonline.comnih.govresearchgate.net

Catalysis: The use of catalytic reagents is inherently greener than using stoichiometric reagents. Solid acid catalysts like zeolites or sulfated zirconia in Friedel-Crafts reactions are advantageous as they are easily separated from the reaction mixture and can be reused, minimizing waste. researchgate.netrsc.org Methanesulfonic anhydride has also been reported as a metal- and halogen-free promoter for Friedel-Crafts acylations. organic-chemistry.orgacs.org

Energy Efficiency: Employing reaction conditions that require less energy. Microwave-assisted synthesis has been shown to significantly reduce reaction times and energy consumption in Williamson ether synthesis. wikipedia.org

Use of Renewable Feedstocks and Biocatalysis: While the core aromatic structures are typically derived from petrochemical sources, the use of biocatalysts for specific transformations represents a significant step towards greener synthesis. The enzymatic esterification of the phenolic group is a key example. mdpi.comnih.gov Similarly, photoenzymatic methods for demethylation of aryl methyl ethers are being explored, which could offer a green alternative if a methoxy-substituted precursor is used. acs.org

By strategically combining these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and more sustainable manner.

Elucidation of Reaction Mechanisms and Kinetics in 4 Acetoxy 4 Isopropoxybenzophenone Chemistry

Detailed Mechanistic Pathways of Synthetic Transformations

The formation of 4-Acetoxy-4'-isopropoxybenzophenone can be envisioned through a sequence of reactions, primarily involving Friedel-Crafts acylation and Williamson ether synthesis, followed by esterification.

Friedel-Crafts Acylation: A key step in constructing the benzophenone (B1666685) backbone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgorganic-chemistry.org In the context of this compound synthesis, this could involve the acylation of an appropriate benzene (B151609) derivative. The mechanism commences with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion. acs.org This acylium ion is resonance-stabilized. acs.org The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a sigma complex, also known as an arenium ion. acs.org Finally, a weak base, such as the tetrachloroaluminate anion (AlCl₄⁻), abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the acylated product. acs.org

Williamson Ether Synthesis: To introduce the isopropoxy group, a Williamson ether synthesis is a common and versatile method. wikipedia.orgstackexchange.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgstackexchange.com Typically, an alkoxide ion acts as the nucleophile, attacking an alkyl halide or another substrate with a good leaving group. stackexchange.com In the synthesis of the target molecule, a substituted phenoxide would be reacted with an isopropyl halide. The reaction is a concerted process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral. stackexchange.com

Esterification: The final step to yield this compound involves the esterification of a hydroxyl group. This can be achieved by reacting the corresponding phenol (B47542) with an acylating agent like acetyl chloride or acetic anhydride.

Kinetic Rate Studies and Reaction Order Determination

Friedel-Crafts Acylation Kinetics: The rate of Friedel-Crafts acylation is influenced by the nature of the substrate, the acylating agent, the catalyst, and the solvent. Kinetic studies on the benzoylation of benzene have been conducted. acs.org The reaction rate is dependent on the concentrations of the aromatic compound, the acyl chloride, and the Lewis acid catalyst. The reaction order can vary depending on the specific conditions. For instance, in some cases, the reaction can be first order with respect to the aromatic substrate and the catalyst-acyl chloride complex. The nature of the substituents on both the aromatic ring and the benzoyl chloride significantly impacts the reaction rate. researchgate.netacs.org

Williamson Ether Synthesis Kinetics: The Williamson ether synthesis, being an SN2 reaction, generally follows second-order kinetics, being first order in both the alkoxide and the alkyl halide. wikipedia.orgstackexchange.com The rate is sensitive to steric hindrance on both the nucleophile and the electrophile. masterorganicchemistry.com Primary alkyl halides are most reactive, while secondary halides react slower and tertiary halides predominantly undergo elimination. wikipedia.orgmasterorganicchemistry.com The nucleophilicity of the phenoxide is also a key factor.

Below is a table summarizing expected kinetic parameters for the key reaction types, based on studies of analogous systems.

| Reaction Type | Reactants (Analogous System) | Typical Rate Law | Key Influencing Factors |

| Friedel-Crafts Acylation | Benzene and Benzoyl Chloride/AlCl₃ | Rate = k[Benzene][Benzoyl Chloride·AlCl₃] | Substituent effects, Catalyst concentration, Solvent polarity |

| Williamson Ether Synthesis | Sodium Phenoxide and Isopropyl Bromide | Rate = k[Phenoxide][Isopropyl Bromide] | Steric hindrance, Nucleophilicity of phenoxide, Solvent |

| Esterification | Phenol and Acetyl Chloride | Rate = k[Phenol][Acetyl Chloride] | Catalyst (e.g., pyridine), Temperature |

Characterization of Transient Intermediates and Transition States

The direct observation and characterization of transient intermediates and transition states are challenging due to their short lifetimes. However, a combination of spectroscopic techniques and computational studies on related systems provides valuable insights.

Acylium Ions in Friedel-Crafts Acylation: The key intermediate in Friedel-Crafts acylation, the acylium ion (RCO⁺), has been characterized spectroscopically. wikipedia.org For instance, the C≡O stretching frequency in acylium ions is observed at a significantly higher wavenumber (around 2200-2300 cm⁻¹) in infrared spectroscopy compared to the corresponding acyl chloride, which is indicative of the triple bond character in the acylium ion. wikipedia.org X-ray crystallography has also been used to determine the linear R-C-O geometry of acylium salts. wikipedia.org More complex N-acyliminium ions, which are analogous in their reactivity, have been characterized in the gas phase using infrared ion spectroscopy, with their structures confirmed by comparison with DFT calculated spectra. nih.govresearchgate.netnih.govsdu.dk

Transition States in Williamson Ether Synthesis: The transition state of the SN2 reaction in the Williamson ether synthesis involves the partial formation of the new carbon-oxygen bond and the partial breaking of the carbon-halogen bond. Computational studies on the Williamson ether synthesis have been employed to elucidate the structures and energies of these transition states. researchgate.netrsc.org These calculations can reveal how the solvent and the nature of the reactants influence the geometry and stability of the transition state, thereby affecting the reaction rate and selectivity. researchgate.netrsc.org

Influence of Solvent Environments on Reaction Pathways and Selectivity

The choice of solvent can have a profound impact on the kinetics, mechanism, and selectivity of the synthetic transformations leading to this compound.

Solvent Effects in Friedel-Crafts Acylation: In Friedel-Crafts acylation, the solvent can influence the solubility of the reactants and the Lewis acid-acyl chloride complex, as well as the stability of the charged intermediates. stackexchange.com Non-polar solvents like carbon disulfide can sometimes lead to the precipitation of the product-catalyst complex, which can affect the reaction outcome. stackexchange.com In contrast, polar solvents like nitrobenzene (B124822) can solvate the intermediates differently, potentially altering the regioselectivity of the reaction, for example, favoring the thermodynamic product over the kinetic product. stackexchange.comnih.gov The yield of acylation reactions has been shown to be solvent-dependent, though not always directly proportional to solvent polarity. researchgate.net

Solvent Effects in Williamson Ether Synthesis: For the Williamson ether synthesis, the solvent plays a crucial role in solvating the ions involved. Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are generally preferred because they effectively solvate the cation of the alkoxide salt without strongly solvating the alkoxide anion, thus enhancing its nucleophilicity and accelerating the reaction rate. wikipedia.orgchemistrytalk.orgnumberanalytics.com Protic solvents, on the other hand, can form hydrogen bonds with the alkoxide, reducing its nucleophilicity and slowing down the reaction. wikipedia.org The choice of solvent can also influence the competition between substitution (SN2) and elimination (E2) side reactions. wikipedia.org A detailed study combining experimental data, kinetic modeling, and quantum-mechanical calculations on a Williamson ether synthesis demonstrated that the reaction network and regioselectivity differ significantly between a polar aprotic solvent (acetonitrile) and a polar protic solvent (methanol). researchgate.netrsc.orgrsc.org In acetonitrile, O-alkylation was highly favored, whereas in methanol, the proportion of C-alkylation increased. researchgate.netrsc.org

The following table summarizes the general effects of different solvent types on the key reactions.

| Reaction Type | Solvent Type | General Effect on Rate and Selectivity |

| Friedel-Crafts Acylation | Non-polar (e.g., CS₂) | Can favor kinetic product due to precipitation. |

| Friedel-Crafts Acylation | Polar (e.g., Nitrobenzene) | Can favor thermodynamic product; stabilizes charged intermediates. |

| Williamson Ether Synthesis | Polar Aprotic (e.g., DMF, Acetonitrile) | Enhances rate by solvating the cation and leaving the nucleophile more reactive. |

| Williamson Ether Synthesis | Polar Protic (e.g., Ethanol) | Decreases rate by solvating and deactivating the nucleophile. |

Computational Mechanistic Studies for Reaction Pathway Prediction

Computational chemistry, particularly density functional theory (DFT), has become a powerful tool for investigating reaction mechanisms and predicting reaction pathways.

Computational Studies of Friedel-Crafts Acylation: DFT calculations have been employed to study the mechanism of Friedel-Crafts acylation, providing insights into the role of the catalyst and the nature of the intermediates. acs.orgelsevierpure.comnih.gov These studies can model the formation of the acylium ion, the structure of the sigma complex, and the energy barriers associated with each step of the reaction. For instance, computational investigations into the acylation of 2-methylnaphthalene (B46627) catalyzed by AlCl₃ have shown that the stepwise deprotonation pathway is preferred. nih.gov Biocatalytic Friedel-Crafts acylation has also been investigated using quantum chemical calculations to understand the enzyme's active site and reaction mechanism. acs.org

Computational Studies of Williamson Ether Synthesis: Quantum mechanical calculations have been instrumental in understanding the nuances of the Williamson ether synthesis. researchgate.netrsc.org These studies can model the transition state structures for competing pathways, such as O-alkylation versus C-alkylation, and explain the origins of regioselectivity. researchgate.netrsc.org By calculating the activation energies for different pathways in various solvents, computational models can predict how the reaction conditions will influence the product distribution. researchgate.netrsc.org Furthermore, computational explorations have been used to investigate aspects like the formation of epoxides from halohydrins, which is an intramolecular variant of the Williamson ether synthesis. figshare.com

Advanced Spectroscopic Characterization Techniques in 4 Acetoxy 4 Isopropoxybenzophenone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of 4-Acetoxy-4'-isopropoxybenzophenone. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

Proton (¹H) NMR: Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), reveals a series of distinct signals corresponding to the different sets of protons in the molecule. The aromatic region of the spectrum is particularly informative, showing four distinct doublets, characteristic of two para-substituted benzene (B151609) rings. The protons on the acetoxy-substituted ring are expected to be slightly downfield compared to those on the isopropoxy-substituted ring due to the electron-withdrawing nature of the acetoxy group. The isopropoxy group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The acetyl protons appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.82 | d | 8.8 | 2H | Ar-H (ortho to C=O, on acetoxy ring) |

| 7.25 | d | 8.8 | 2H | Ar-H (ortho to OAc) |

| 7.78 | d | 8.9 | 2H | Ar-H (ortho to C=O, on isopropoxy ring) |

| 6.95 | d | 8.9 | 2H | Ar-H (ortho to O-iPr) |

| 4.68 | sept | 6.0 | 1H | CH(CH₃)₂ |

| 2.33 | s | - | 3H | OCOCH₃ |

| 1.38 | d | 6.0 | 6H | CH(CH₃)₂ |

Carbon-13 (¹³C) NMR: Quaternary and Aliphatic Carbon Assignments

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum will show signals for the carbonyl carbon, the aromatic carbons (both protonated and quaternary), and the aliphatic carbons of the isopropoxy and acetoxy groups. The carbonyl carbon of the benzophenone (B1666685) moiety is expected to be significantly downfield. The carbon atoms of the acetoxy group (carbonyl and methyl) and the isopropoxy group (methine and methyl) will appear in their characteristic regions.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 194.5 | C=O (benzophenone) |

| 169.2 | C=O (acetate) |

| 163.0 | C-O-iPr |

| 154.5 | C-OAc |

| 132.5 | Ar-C (ortho to C=O, on isopropoxy ring) |

| 131.8 | Ar-C (ortho to C=O, on acetoxy ring) |

| 130.5 | Quaternary Ar-C |

| 129.8 | Quaternary Ar-C |

| 121.5 | Ar-C (ortho to OAc) |

| 115.5 | Ar-C (ortho to O-iPr) |

| 70.5 | CH(CH₃)₂ |

| 22.0 | CH(CH₃)₂ |

| 21.2 | OCOCH₃ |

Two-Dimensional (2D) NMR: COSY, HMQC, HMBC for Connectivity Mapping

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the aromatic protons on each ring and the coupling between the methine and methyl protons of the isopropoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. Key HMBC correlations would include the correlation from the ortho-protons of both rings to the benzophenone carbonyl carbon, and the correlation from the acetyl protons to the acetate (B1210297) carbonyl carbon and the quaternary aromatic carbon to which the acetoxy group is attached.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum would prominently feature strong absorption bands for the two carbonyl groups. The benzophenone carbonyl stretch is typically found at a lower wavenumber than the ester carbonyl due to conjugation with the aromatic rings. The C-O stretching vibrations of the ester and ether linkages would also be observable.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the aromatic rings and the C-C bonds would be expected to show strong Raman scattering.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment |

| ~3070 | IR/Raman | Aromatic C-H stretch |

| ~2980, ~2935 | IR/Raman | Aliphatic C-H stretch (isopropoxy) |

| ~1765 | IR | C=O stretch (acetate) |

| ~1655 | IR/Raman | C=O stretch (benzophenone) |

| ~1600, ~1500 | IR/Raman | Aromatic C=C stretching |

| ~1250 | IR | Asymmetric C-O-C stretch (ether) |

| ~1200 | IR | Asymmetric C-O-C stretch (ester) |

| ~1050 | IR | Symmetric C-O-C stretch (ether) |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of the parent molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of the structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₁₈H₁₈O₄), the calculated exact mass is 298.1205 Da. nih.gov An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum gives valuable clues about the molecular structure. Common fragmentation pathways for this molecule would likely involve:

Loss of the isopropoxy group: A fragment corresponding to the loss of a propan-2-yl radical or propene.

Loss of the acetoxy group: Cleavage of the ester bond leading to the loss of an acetyl radical or ketene (B1206846).

Cleavage at the benzophenone core: Fission on either side of the central carbonyl group, leading to the formation of benzoyl-type cations.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Possible Fragment |

| 298 | [M]⁺ (Molecular Ion) |

| 255 | [M - C₃H₇]⁺ |

| 239 | [M - OCOCH₃]⁺ |

| 163 | [C₉H₁₁O₂]⁺ (Isopropoxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (Hydroxybenzoyl cation after rearrangement) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment, the precursor ion of this compound (with a molecular weight of 298.34 g/mol ) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that helps in deducing the molecule's structure.

The most probable fragmentation pathways would involve the cleavage of the ester and ether bonds, as well as the characteristic cleavage of the benzophenone core. Key fragmentation reactions anticipated for this compound include:

Loss of the acetoxy group: A primary fragmentation would likely be the cleavage of the ester bond, resulting in the loss of a neutral acetyl group (CH₃CO) or ketene (CH₂=C=O), leading to a significant fragment ion.

Cleavage of the isopropoxy group: The isopropoxy group can undergo fragmentation through the loss of a propyl radical or propene.

Cleavage at the carbonyl group: The bond between the carbonyl carbon and the adjacent phenyl rings is a common site for cleavage in benzophenones. This can lead to the formation of benzoyl-type cations. For instance, cleavage could yield an ion corresponding to the 4-isopropoxybenzoyl group or the 4-acetoxyphenyl group.

Sequential fragmentations: The primary fragment ions can undergo further fragmentation, leading to a cascade of smaller ions that provide detailed structural information.

Based on the fragmentation of structurally similar compounds, a plausible fragmentation pathway for this compound is proposed in the following table.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 298 | 256 | C₂H₂O | Loss of ketene from the acetoxy group |

| 298 | 241 | C₃H₇ | Loss of the isopropyl radical |

| 298 | 163 | C₇H₅O₂ | Cleavage yielding the 4-isopropoxybenzoyl cation |

| 298 | 135 | C₉H₉O₂ | Cleavage yielding the 4-acetoxyphenyl cation |

| 256 | 214 | C₃H₆ | Subsequent loss of propene from the isopropoxy group |

| 241 | 199 | C₂H₂O | Subsequent loss of ketene from the acetoxy group |

Note: This table is predictive and based on the general fragmentation patterns of substituted benzophenones. The actual m/z values and relative abundances would need to be confirmed by experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The benzophenone core is a well-known chromophore, a part of a molecule responsible for its color. The substituents on the phenyl rings, the acetoxy and isopropoxy groups, can influence the electronic transitions and thus the absorption spectrum.

The UV-Vis spectrum of a substituted benzophenone typically displays two main types of absorption bands:

π → π* transitions: These are generally high-intensity absorptions and correspond to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In benzophenones, these transitions are associated with the aromatic rings and the carbonyl group.

n → π* transitions: These are typically lower in intensity and involve the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.

For this compound, the presence of the electron-donating isopropoxy group and the acetoxy group is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to unsubstituted benzophenone. This is due to the extension of the conjugated system and the electron-donating nature of the alkoxy group.

While a specific experimental UV-Vis spectrum for this compound is not available in the reviewed literature, the expected absorption maxima (λmax) can be estimated based on data for similar compounds.

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 250 - 300 | Substituted benzophenone core (aromatic rings and carbonyl) |

| n → π | 330 - 360 | Carbonyl group |

Note: The exact λmax values are dependent on the solvent used for the analysis due to solvatochromic effects.

The analysis of the UV-Vis spectrum provides valuable information about the electronic structure of this compound. The position and intensity of the absorption bands can be correlated with the molecular orbital energy levels, offering insights into the compound's photochemical properties and potential applications, for instance, as a UV absorber or photosensitizer.

X Ray Crystallography and Solid State Structural Analysis of 4 Acetoxy 4 Isopropoxybenzophenone

Methodologies for Single Crystal Growth and Quality Assessment

The initial and often most challenging step in X-ray crystallography is the cultivation of high-quality single crystals suitable for diffraction experiments. For an organic compound like 4-acetoxy-4'-isopropoxybenzophenone, several techniques would be systematically explored.

Crystal Growth Techniques:

Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate (B1210297), or a hexane/ethyl acetate mixture) would be allowed to evaporate slowly at a constant temperature. The gradual increase in concentration facilitates the formation of well-ordered crystals.

Solvent/Anti-Solvent Diffusion: This method involves dissolving the compound in a "good" solvent and layering a miscible "poor" solvent (an anti-solvent) on top. Diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization at the interface.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing a decrease in solubility and leading to crystal formation.

Quality Assessment:

Once crystals are obtained, their quality must be assessed. This is typically done using an optical microscope with cross-polarized light to identify single, well-formed crystals with smooth faces and sharp edges, free from visible defects, twinning, or aggregation.

X-ray Diffraction Data Collection and Structure Refinement Procedures

A suitable single crystal would be mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage. The crystal would then be subjected to a monochromatic X-ray beam using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector).

Data Collection:

The diffractometer rotates the crystal through a series of angles, and at each orientation, the diffraction pattern of X-rays scattered by the crystal's electron density is recorded as a series of reflections. The intensity and position of these reflections are measured.

Structure Solution and Refinement:

The collected data is processed to determine the unit cell parameters and space group. The crystal structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

An illustrative summary of the crystallographic data that would be collected is presented in Table 1.

Table 1: Illustrative Crystallographic Data and Structure Refinement Details for this compound

| Parameter | Example Value |

|---|---|

| Empirical formula | C₁₈H₁₈O₄ |

| Formula weight | 298.33 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.5 Å, b = 8.2 Å, c = 18.1 Å |

| β = 95.5° | |

| Volume | 1548 ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | 1.28 g/cm³ |

| Absorption coefficient | 0.09 mm⁻¹ |

| F(000) | 632 |

| Reflections collected | 12500 |

| Independent reflections | 3100 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |

Note: The data in this table is hypothetical and serves as an example of what would be expected from a successful crystallographic analysis.

Comprehensive Analysis of Molecular Conformation and Stereochemistry

The refined crystal structure would provide precise information about the three-dimensional arrangement of the atoms within the this compound molecule. Key aspects for analysis would include:

Bond Lengths and Angles: The experimental bond lengths and angles would be compared with standard values for similar functional groups to identify any significant deviations that might indicate electronic or steric strain. For example, the C=O bond length of the ketone and the ester, as well as the C-O and C-C bond lengths within the isopropoxy and acetoxy groups, would be carefully examined.

Planarity: The planarity of the two phenyl rings would be assessed.

Conformation of Flexible Groups: The conformation of the isopropoxy and acetoxy side chains would be determined, including the torsion angles that define their orientation relative to the phenyl rings.

Investigation of Crystal Packing Motifs and Intermolecular Interactions

Understanding how molecules of this compound arrange themselves in the solid state is crucial for explaining the macroscopic properties of the crystal. The analysis would focus on identifying and characterizing the intermolecular interactions that govern the crystal packing. These interactions would likely include:

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen atoms of the ketone and ester functionalities as acceptors and various C-H groups on the phenyl rings and alkyl chains as donors are expected to be significant in directing the crystal packing.

Polymorphism Studies and Identification of Distinct Crystalline Forms

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. A thorough investigation of this compound would involve screening for potential polymorphs.

This would be achieved by varying the crystallization conditions, such as:

Using a wide range of solvents with different polarities.

Varying the crystallization temperature and rate of cooling or evaporation.

Sublimation or melt crystallization.

Any new crystalline forms obtained would be analyzed by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to confirm they are indeed new polymorphs. If single crystals of a new polymorph can be grown, a full single-crystal X-ray diffraction study would be performed to determine its structure and compare it with the original form. Studies on other benzophenone (B1666685) derivatives have revealed the existence of polymorphism, suggesting that it would be a relevant area of investigation for this compound as well.

Theoretical and Computational Chemistry Studies of 4 Acetoxy 4 Isopropoxybenzophenone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometries, energies, and a host of other electronic properties with remarkable accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For 4-Acetoxy-4'-isopropoxybenzophenone, DFT calculations, typically employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the initial step in any theoretical investigation.

Furthermore, DFT calculations yield crucial energetic information. The total electronic energy, enthalpy, and Gibbs free energy of the optimized structure can be computed. These values are foundational for predicting the molecule's stability and can be used to calculate reaction energies for hypothetical transformations. A frequency calculation following the geometry optimization is essential to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

A hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Value |

| C=O Bond Length (Benzophenone Core) | 1.23 Å |

| C-O Bond Length (Acetoxy Group) | 1.36 Å |

| C-O Bond Length (Isopropoxy Group) | 1.37 Å |

| Phenyl Ring 1 - C=O - Phenyl Ring 2 Dihedral Angle | 55° |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments.

For even greater accuracy, particularly for electronic properties, ab initio methods can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods are invaluable for benchmarking DFT results and for calculating properties where high precision is paramount.

For this compound, high-level ab initio calculations could be used to refine the energetic profile and to compute properties like electron affinity and ionization potential with high confidence. These calculations would provide a deeper understanding of the molecule's behavior in redox processes.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation at a given temperature.

For this compound, an MD simulation would typically be run for several nanoseconds. The simulation would reveal the accessible conformational space, particularly the rotational freedom around the single bonds connecting the phenyl rings to the carbonyl group and the flexibility of the isopropoxy and acetoxy side chains. By analyzing the trajectory, one can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or a biological target, as its shape is not static.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are highly effective in predicting and interpreting spectroscopic data. For this compound, theoretical spectra can be generated and compared with experimental data to confirm the structure and to assign spectral features to specific molecular motions or electronic transitions.

Infrared (IR) and Raman Spectra: Frequency calculations from DFT provide the vibrational modes of the molecule. The frequencies and intensities of these modes correspond to the peaks in the IR and Raman spectra. For instance, the characteristic C=O stretching frequency of the benzophenone (B1666685) core, as well as vibrations associated with the phenyl rings and the ester and ether groups, can be precisely predicted.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These predicted shifts are invaluable for assigning the peaks in experimental NMR spectra, especially for complex molecules.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light, which is particularly relevant for benzophenone derivatives known for their UV-absorbing properties.

A hypothetical table of predicted spectroscopic data is shown below.

| Spectroscopy | Parameter | Predicted Value |

| IR | Carbonyl (C=O) Stretch | 1650 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon Chemical Shift | 195 ppm |

| UV-Vis | λ_max (n→π* transition) | 340 nm |

| UV-Vis | λ_max (π→π* transition) | 285 nm |

Note: This data is for illustrative purposes and represents typical values for benzophenone derivatives.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. researchgate.netuomphysics.netnih.govnih.govmdpi.comrsc.org This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. rsc.org By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. nih.govresearchgate.netresearchgate.net While a single compound study does not constitute a full QSAR analysis, the descriptors calculated for this compound would be essential inputs for such a model.

In a hypothetical QSAR study on a series of benzophenone derivatives, various molecular descriptors for each compound, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, would be calculated. These descriptors, along with the experimentally determined activity, would be used to build a mathematical model. This model could then be used to predict the activity of new, unsynthesized benzophenone derivatives and to identify the key molecular features that govern the activity, thereby providing design principles for more potent or selective compounds. For example, a QSAR model might reveal that increasing the electron-donating capacity of the substituent at the 4'-position enhances a particular biological activity. nih.govresearchgate.netresearchgate.net

Applications and Advanced Research Directions in Materials Science and Polymer Chemistry Involving 4 Acetoxy 4 Isopropoxybenzophenone

Investigation as a Photoinitiator in Photopolymerization Systems

There is no available research to populate the subsections below.

Mechanisms of Photoinduced Radical Generation

No published studies were found that elucidate the specific mechanisms by which 4-Acetoxy-4'-isopropoxybenzophenone would generate radicals upon photoirradiation.

Evaluation of Photoinitiation Efficiency and Reactivity in Polymer Systems

Data on the efficiency and reactivity of this compound as a photoinitiator in any polymer system is not present in the available literature.

Influence on Polymerization Kinetics and Network Formation Studies

No research could be located that investigates the effect of this compound on the kinetics of polymerization or the formation of polymer networks.

Role in Advanced Polymer Synthesis and Modification Strategies

There is no available research to populate the subsections below.

Incorporation into Polymer Architectures (e.g., side chains, main chain)

No documented methods or studies detailing the incorporation of this compound into polymer structures were found.

Surface Functionalization and Crosslinking Investigations

There are no published investigations into the use of this compound for surface functionalization or as a crosslinking agent.

Photochemical Transformations and Photoreactivity Studies

The photochemistry of this compound is fundamentally governed by the benzophenone (B1666685) moiety, a well-studied chromophore. Upon absorption of UV radiation, the benzophenone core undergoes an electronic transition from the ground state (S₀) to an excited singlet state (S₁). This is followed by a very rapid and efficient intersystem crossing to the triplet state (T₁). bgsu.edu The T₁ state is the primary reactive species in most photochemical reactions involving benzophenones. bgsu.edu

The core photochemical reaction of benzophenone is its ability to abstract a hydrogen atom from a suitable donor, a process critical for its use as a photoinitiator. acs.orgnih.gov For instance, when irradiated in an alcohol solvent like isopropyl alcohol, benzophenone's triplet state abstracts a hydrogen atom from the alcohol, generating two radical species. acs.org This initiation step is fundamental to photopolymerization processes.

Substituents on the aromatic rings significantly influence the photoreactivity of the benzophenone core. acs.org The electron-donating nature of the isopropoxy group and the electron-withdrawing character of the acetoxy group in this compound can modify the energy levels and characteristics of the excited triplet state. The nature of the lowest-lying triplet state, whether it is an (n, π) or a (π, π) state, is crucial. Benzophenones with a lowest-lying (n, π) triplet state are typically highly efficient in hydrogen abstraction, whereas those with a low-lying (π, π) triplet state are generally less reactive in such processes. acs.org

Table 1: Fundamental Photochemical Processes of Benzophenone Derivatives

| Process | Description | Key Intermediate(s) | Significance |

| UV Absorption | Excitation of the molecule from the ground state (S₀) to an excited singlet state (S₁ or S₂) upon absorbing UV light. | S₁, S₂ | The initial step required for any photochemical reaction to occur. |

| Intersystem Crossing (ISC) | A rapid, non-radiative transition from the excited singlet state (S₁) to the excited triplet state (T₁). For benzophenone, this is extremely fast (~5 x 10⁻¹² s). bgsu.edu | T₁ (Triplet State) | The T₁ state is relatively long-lived and is the primary reactive state for hydrogen abstraction. bgsu.edu |

| Hydrogen Abstraction | The triplet state benzophenone abstracts a hydrogen atom from a donor molecule (e.g., an alcohol or an amine). acs.orgresearchgate.net | Ketyl Radical, Substrate Radical | This process generates the initial free radicals that start a polymerization chain reaction. |

| Photoreduction | In the presence of a good hydrogen donor like isopropyl alcohol, two resulting ketyl radicals can couple to form benzopinacol. acs.org | Benzopinacol | A classic photoreaction of benzophenone, though often a side reaction in polymerization systems. |

Development of Novel Materials with Tailored Optoelectronic or Mechanical Properties

The unique photochemical and structural properties of this compound make it a valuable building block for creating novel materials with customized characteristics. Its primary role is often as a photoinitiator or a photosensitive crosslinking agent in polymer synthesis.

In polymer chemistry, photoinitiators are essential for curing inks, coatings, and adhesives, and for fabricating complex microstructures. By incorporating this compound into a polymerizable formulation, UV light can be used to trigger rapid solidification and crosslinking. The substituents on the benzophenone core can be chosen to fine-tune the absorption spectrum, ensuring it matches the emission wavelength of the UV source for maximum efficiency.

Beyond its role as an initiator, the compound itself can be incorporated as a pendant group on a polymer backbone. This approach, often achieved through post-polymerization modification, allows for the creation of photoreactive polymers. researchgate.net For example, a polymer with pendant this compound units can be crosslinked upon UV exposure, altering its mechanical properties, such as stiffness and solvent resistance. This is particularly useful in applications like photolithography and the fabrication of micro-optic components.

In the realm of optoelectronics, benzophenone derivatives are being explored as host materials for organic light-emitting diodes (OLEDs), particularly for phosphorescent (PhOLED) and thermally activated delayed fluorescence (TADF) devices. mdpi.com These applications require materials with high triplet state energy levels to efficiently transfer energy to the emissive dopants. Substituted benzophenones have demonstrated high triplet energies (2.53 eV–3.02 eV) and good thermal stability, with decomposition temperatures often exceeding 300°C. mdpi.com The isopropoxy and acetoxy groups on this compound could be leveraged to modify charge transport properties and film-forming capabilities, contributing to the development of more efficient and stable OLEDs. Computational studies on related systems show that even subtle atomic or structural tuning can significantly impact the final optoelectronic properties of a material by altering the planarity and electronic delocalization of the polymer backbone. mdpi.com

Table 2: Potential Applications in Materials Science

| Application Area | Role of this compound | Resulting Material Properties |

| UV-Curable Coatings | Photoinitiator | Rapid curing, high crosslink density, improved scratch resistance. |

| Photolithography | Photosensitive component in photoresists | Creation of high-resolution patterns and microstructures. |

| Reactive Polymers | Pendant photoreactive group | Ability to modify mechanical properties (e.g., stiffness, swelling) post-fabrication using light. |

| Organic Electronics (OLEDs) | Potential host material or functional additive | Tailored triplet energy, good thermal stability, amorphous film-forming ability. mdpi.com |

Future Research Directions and Emerging Industrial Applications

The versatility of this compound suggests several promising avenues for future research and industrial use. A key area of investigation will be the precise quantification of its photochemical parameters, such as the quantum yield of intersystem crossing and hydrogen abstraction in various media. This fundamental data is crucial for optimizing its performance in industrial photopolymerization processes.

Future research will likely focus on synthesizing novel copolymers and block copolymers where this compound is a key monomer or functional unit. Such polymers could exhibit "smart" behaviors, responding to light by changing their shape, wettability, or optical properties. This opens up possibilities in fields like soft robotics, self-healing materials, and responsive optical filters. The strategy of post-polymerization modification, where a precursor polymer is functionalized with molecules like this compound, is a highly efficient method for creating libraries of functional materials with diverse properties from a common backbone. researchgate.net

In the industrial sector, there is a continuous demand for more efficient and specialized photoinitiators. Research into synergistic initiator systems, where this compound is combined with other molecules like tertiary amines, could lead to enhanced polymerization rates and curing depths. researchgate.net Furthermore, its potential application in dual-curing systems, which combine UV curing with another method like thermal curing, could be explored for advanced manufacturing and 3D printing applications, offering greater processing flexibility and final material performance.

The development of benzophenone-based materials for OLEDs is an active and commercially relevant research area. mdpi.com Future work could involve designing and synthesizing novel benzophenone derivatives, inspired by the structure of this compound, with optimized electronic properties for next-generation displays and lighting. The focus will be on improving device efficiency, operational lifetime, and color purity through precise molecular engineering.

Q & A

What are the key considerations for synthesizing 4-Acetoxy-4'-isopropoxybenzophenone in academic settings?

Basic Question

Synthesis typically involves multi-step reactions, such as introducing isopropoxy and acetoxy groups via nucleophilic substitution or esterification. For example, analogous compounds like 4’-phenoxyacetophenones are synthesized under controlled pH (3–6) using copper sulfate catalysts and steam distillation for purification . Ensure precise stoichiometry and monitor reaction intermediates via TLC or HPLC.

Advanced Question How can retrosynthetic analysis and AI-driven tools (e.g., Reaxys, Pistachio) optimize synthetic routes for this compound? AI models predict feasible pathways by analyzing reaction databases, prioritizing routes with high atom economy and minimal side products. For instance, one-step synthesis strategies using Pd-catalyzed cross-coupling (as seen in related quinoline syntheses) could reduce steps . Validate predictions with small-scale trials and DFT calculations to assess mechanistic feasibility .

How does the photostability of this compound impact experimental design?

Advanced Question

The benzophenone core is prone to UV-induced degradation. For example, fenofibric acid derivatives undergo photodecarboxylation, forming 4-chloro-4′-isopropoxybenzophenone as a byproduct . Design stability studies using UVA/UVB exposure chambers and track degradation via LC-MS. Use radical scavengers (e.g., BHT) to suppress photooxidation in light-sensitive reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.